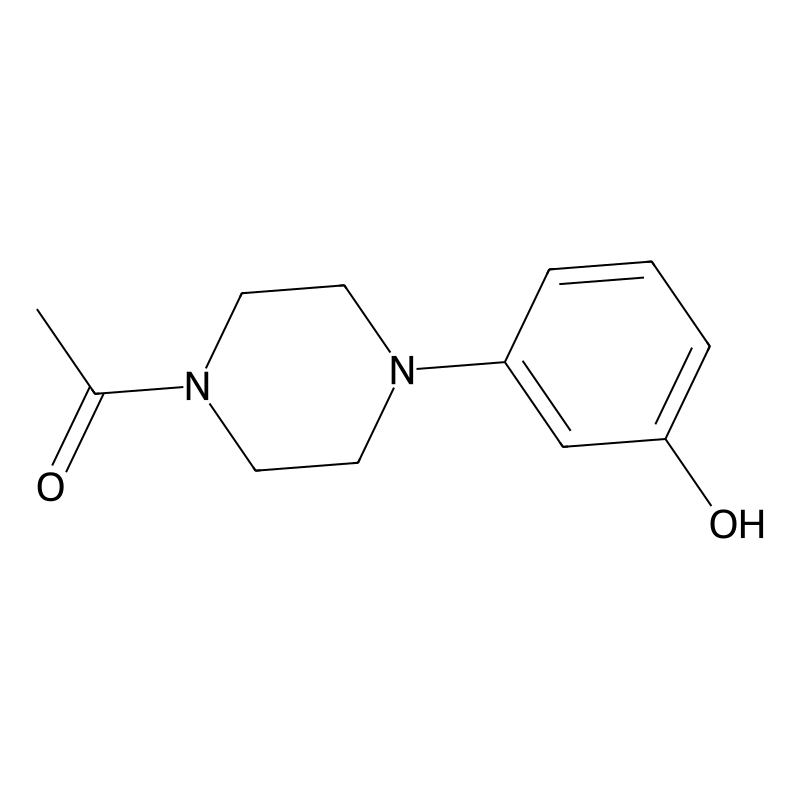1-Acetyl-4-(3-hydroxyphenyl)piperazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Acetyl-4-(3-hydroxyphenyl)piperazine is an organic compound characterized by the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol. It features a piperazine ring substituted with an acetyl group and a hydroxyphenyl moiety, making it structurally unique among piperazine derivatives. The compound typically appears as a beige solid and has been noted for its potential biological activities .
There is no current research available on the specific mechanism of action of AHPP in biological systems.
- Acetylation: The introduction of the acetyl group can be achieved through acetic anhydride or acetyl chloride in the presence of a base.
- Hydroxylation: The hydroxy group can undergo further functionalization, allowing for the synthesis of more complex derivatives.
- Electro
Research indicates that 1-acetyl-4-(3-hydroxyphenyl)piperazine exhibits notable biological activities:
- Antimicrobial Properties: The compound has demonstrated effectiveness against various microbial strains, suggesting potential as an antibacterial agent .
- Antifungal Activity: Investigations have highlighted its role as an antifungal agent, expanding its applicability in pharmaceuticals .
- Enzyme Interaction: The compound interacts with several enzymes, influencing various biochemical pathways.
Several synthesis routes have been documented for 1-acetyl-4-(3-hydroxyphenyl)piperazine:
- Conventional Synthesis: Typically involves the reaction of 3-hydroxyaniline with piperazine followed by acetylation using acetic anhydride or acetyl chloride.
- Electrochemical Synthesis: Recent studies have explored electrochemical methods to synthesize this compound efficiently, showcasing its versatility in synthetic approaches .
Studies have focused on the interactions of this compound with various biological systems:
- Molecular Docking Studies: Computational analyses have been performed to predict how the compound interacts with target proteins, which aids in understanding its potential therapeutic effects .
- Biochemical Assays: Experimental assays have confirmed its activity against specific pathogens, providing insights into its mechanism of action .
Several compounds share structural similarities with 1-acetyl-4-(3-hydroxyphenyl)piperazine. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Acetyl-4-(3-hydroxyphenyl)piperazine | Acetyl and hydroxy groups on piperazine | Notable antifungal and antimicrobial properties |
| 1-Acetyl-4-(4-hydroxyphenyl)piperazine | Acetyl and hydroxy groups on piperazine | Similar structure but different bioactivity profile |
| 1-Benzoyl-4-(3-hydroxyphenyl)piperazine | Benzoyl instead of acetyl | May exhibit different pharmacological properties |
| 1-Methyl-4-(3-hydroxyphenyl)piperazine | Methyl group instead of acetyl | Variation in solubility and interaction with targets |
This table illustrates how 1-acetyl-4-(3-hydroxyphenyl)piperazine stands out due to its specific substituents and associated biological activities.








